Cas no 34042-00-7 ((2S)-2-Amino-3-hydroxypentanoic acid)

(2S)-2-Amino-3-hydroxypentanoic acid structure
34042-00-7 structure
商品名:(2S)-2-Amino-3-hydroxypentanoic acid
CAS番号:34042-00-7
MF:C5H11NO3
メガワット:133.14574
CID:918706
PubChem ID:65097

(2S)-2-Amino-3-hydroxypentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-Amino-3-hydroxypentanoic acid
    • dl-beta-hydroxynorvaline
    • DL-β-HYDROXYNORVALINE
    • L-3-OH-Norval-OH
    • 3-Hydroxynorvaline
    • DL-3-HYDROXYNORVALINE
    • DL-B-HYDROXYNORVALINE
    • DL-threo-3-Hydroxy-norvalin
    • Hnv
    • 2280-42-4
    • DL-3-Hydroxynorvaline, >=98% (TLC)
    • DL-.beta.-Hydroxynorvaline
    • Q27144422
    • 34042-00-7
    • 3-Hydroxynorvaline;DL-3-Hydroxynorvaline
    • alpha-Amino-beta-hydroxyvaleric acid
    • LGVJIYCMHMKTPB-UHFFFAOYSA-N
    • 2-amino-3-hydroxy-pentanoic acid
    • DB-048554
    • 5524-44-7
    • CHEBI:74112
    • 2-Amino-3-hydroxypentanoicacid
    • AKOS009157176
    • 2-Amino-3-hydroxypentanoic acid
    • beta-Hydroxynorvaline
    • L-Norvaline,N-hydroxy-
    • Norvaline, 3-hydroxy-
    • 2-Amino-2,4,5-trideoxypentonic acid #
    • SCHEMBL25628
    • CAA28042
    • DA-72815
    • インチ: InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
    • InChIKey: LGVJIYCMHMKTPB-UHFFFAOYSA-N
    • ほほえんだ: CCC(C(C(=O)O)N)O

計算された属性

  • せいみつぶんしりょう: 133.07400
  • どういたいしつりょう: 133.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

  • ようかいど: H2O: 0.1 g/mL, clear, colorless
  • PSA: 83.55000
  • LogP: -0.13050

(2S)-2-Amino-3-hydroxypentanoic acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 福カードFコード:10
  • 危険物標識: Xi
  • リスク用語:R36/37/38

(2S)-2-Amino-3-hydroxypentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00C7WS-100mg
DL-BETA-HYDROXYNORVALINE
34042-00-7 ≥95%
100mg
$149.00 2023-12-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300779-250mg
(2S)-2-Amino-3-hydroxypentanoic acid
34042-00-7 ≥95%
250mg
¥2043.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300779-100mg
(2S)-2-Amino-3-hydroxypentanoic acid
34042-00-7 ≥95%
100mg
¥900.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300779-1g
(2S)-2-Amino-3-hydroxypentanoic acid
34042-00-7 ≥95%
1g
¥4139.90 2023-09-04
Aaron
AR00C854-250mg
Dl-beta-hydroxynorvaline
34042-00-7 95%
250mg
$376.00 2025-02-12
Aaron
AR00C854-100mg
Dl-beta-hydroxynorvaline
34042-00-7 95%
100mg
$197.00 2025-02-12

(2S)-2-Amino-3-hydroxypentanoic acid 関連文献

(2S)-2-Amino-3-hydroxypentanoic acidに関する追加情報

Introduction to (2S)-2-Amino-3-hydroxypentanoic acid (CAS No. 34042-00-7)

(2S)-2-Amino-3-hydroxypentanoic acid, also known as Serine, is a naturally occurring amino acid that plays a crucial role in various biological processes. With the chemical formula C5H11NO3, this compound is an essential building block for proteins and is involved in numerous metabolic pathways. The compound's CAS number, 34042-00-7, is a unique identifier used in chemical databases and literature to ensure precise referencing.

The structure of (2S)-2-Amino-3-hydroxypentanoic acid features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydroxyl group (-OH), and a methyl group (-CH3). This configuration imparts unique properties that make it indispensable in both biological and pharmaceutical applications. The presence of the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which are critical for its function in proteins.

In the context of protein synthesis, (2S)-2-Amino-3-hydroxypentanoic acid is one of the 20 standard amino acids used by cells to build proteins. It is particularly important in the formation of enzymes, structural proteins, and signaling molecules. The stereochemistry of the compound, specifically the (S) configuration, is crucial for its biological activity. This enantiomeric form is preferentially utilized by living organisms due to its compatibility with the chiral environment of biological systems.

Recent research has shed light on the diverse roles of (2S)-2-Amino-3-hydroxypentanoic acid beyond protein synthesis. Studies have shown that it plays a significant role in cell signaling pathways, particularly in the regulation of gene expression and cell proliferation. For instance, serine phosphorylation is a common post-translational modification that modulates the activity of many proteins, including kinases and transcription factors. This modification can alter protein conformation, stability, and interactions with other molecules, thereby influencing cellular processes such as cell cycle progression and apoptosis.

In the field of medicinal chemistry, (2S)-2-Amino-3-hydroxypentanoic acid has been explored for its potential therapeutic applications. Its ability to modulate signaling pathways makes it a promising candidate for drug development. For example, serine derivatives have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These derivatives can influence neurotransmitter levels and protect neurons from oxidative stress and inflammation.

The metabolic pathway involving (2S)-2-Amino-3-hydroxypentanoic acid is also of significant interest. Serine biosynthesis occurs through several enzymatic steps, starting from 3-phosphoglycerate (a glycolytic intermediate). The key enzymes involved include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. Understanding these pathways is crucial for developing strategies to enhance serine production in biotechnological applications or to target specific enzymes for therapeutic purposes.

In addition to its biological roles, (2S)-2-Amino-3-hydroxypentanoic acid has applications in various industrial processes. It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The chirality of serine allows for the creation of enantiomerically pure compounds, which are often required for optimal drug efficacy and safety. Furthermore, serine derivatives are used as surfactants and emulsifiers in cosmetic formulations due to their excellent solubility and mildness.

The environmental impact of (2S)-2-Amino-3-hydroxypentanoic acid production and use has also been studied. Biotechnological methods for serine production have gained attention due to their potential to reduce environmental footprint compared to traditional chemical synthesis routes. Microbial fermentation processes using genetically engineered bacteria can produce serine efficiently while minimizing waste generation and energy consumption.

In conclusion, (2S)-2-Amino-3-hydroxypentanoic acid (CAS No. 34042-00-7) is a multifaceted compound with wide-ranging applications in biology, medicine, and industry. Its unique structural features and biological activities make it an essential component in various processes, from protein synthesis to cell signaling and metabolic regulation. Ongoing research continues to uncover new insights into its functions and potential uses, highlighting its importance in both fundamental science and applied technologies.

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